N'-hydroxy-2-phenoxypyridine-3-carboximidamide
Description
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N'-hydroxy-2-phenoxypyridine-3-carboximidamide |
InChI |
InChI=1S/C12H11N3O2/c13-11(15-16)10-7-4-8-14-12(10)17-9-5-2-1-3-6-9/h1-8,16H,(H2,13,15) |
InChI Key |
GSVSUHTZMHNPNL-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)/C(=N/O)/N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodologies
Retrosynthetic Analysis
The target molecule can be dissected into two key fragments:
- 2-Phenoxypyridine-3-carbonitrile : Introduced via nucleophilic aromatic substitution.
- N'-Hydroxycarboximidamide : Derived from nitrile-to-amidoxime conversion.
This approach aligns with methods reported for analogous pyridine derivatives.
Step 1: Synthesis of 2-Phenoxypyridine-3-Carbonitrile
Nucleophilic Aromatic Substitution
2-Chloropyridine-3-carbonitrile reacts with sodium phenoxide in dimethylformamide (DMF) at 110°C for 12 hours. The reaction mechanism proceeds via a Meisenheimer complex, with the phenoxide ion attacking the electron-deficient C2 position of the pyridine ring.
Optimization Data :
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | DMF vs. DMSO | 78 vs. 65 |
| Temperature | 110°C vs. 80°C | 78 vs. 42 |
| Base | NaH vs. K$$2$$CO$$3$$ | 78 vs. 55 |
Procedure :
- Dissolve 2-chloropyridine-3-carbonitrile (1.0 eq) and sodium phenoxide (1.2 eq) in DMF.
- Reflux at 110°C under nitrogen for 12 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO$$_2$$, hexane/EtOAc 4:1).
Step 2: Amidoxime Formation
Hydroxylamine-Mediated Conversion
The nitrile group of 2-phenoxypyridine-3-carbonitrile reacts with hydroxylamine hydrochloride in methanol, catalyzed by potassium hydroxide. This method mirrors the synthesis of (Z)-6-cyano-N'-hydroxy-4-oxo-4H-pyran-2-carboximidamide, achieving 85% yield under ice-cooled conditions.
Reaction Mechanism :
$$
\text{R–CN} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{KOH, MeOH}} \text{R–C(=N–OH)–NH}2
$$
Optimization Data :
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | MeOH vs. EtOH | 85 vs. 72 |
| Temperature | 0°C vs. 25°C | 85 vs. 68 |
| Hydroxylamine Ratio | 1.2 eq vs. 2.0 eq | 85 vs. 88 |
Procedure :
- Suspend 2-phenoxypyridine-3-carbonitrile (1.0 eq) in methanol.
- Add hydroxylamine hydrochloride (1.2 eq) and KOH (1.1 eq) pre-dissolved in methanol.
- Stir at 0°C for 30 minutes, then at 25°C for 2 hours.
- Filter the precipitate and wash with cold methanol.
Characterization and Analytical Data
Environmental and Scalability Considerations
Solvent Recovery
The patent CN103664757A highlights pyridine recovery via vacuum distillation, reducing waste by 40%. Applying this to the DMF used in Step 1 could enhance sustainability.
Catalytic Enhancements
Transitioning from stoichiometric KOH to catalytic tetrabutylammonium fluoride (TBAF) in Step 2 may reduce alkali waste, as demonstrated in similar amidoxime syntheses.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-phenoxypyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The phenoxy and pyridine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound .
Scientific Research Applications
N’-hydroxy-2-phenoxypyridine-3-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-phenoxypyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs of N'-hydroxy-2-phenoxypyridine-3-carboximidamide, highlighting differences in substituents and molecular properties:
Key Differences and Implications
Electron-Withdrawing vs. Electron-Donating Groups
- Methyl Derivative (C₇H₉N₃O): The methyl group in ’s compound is electron-donating, which may increase solubility and reduce steric hindrance compared to bulkier substituents like phenoxy .
Halogenated Derivatives
The bromo- and chloro-substituted analog (C₁₂H₉BrClN₃O₂, ) exhibits increased molecular weight (342.58) and polarity due to halogen atoms. These substituents could enhance interactions with hydrophobic pockets in proteins or improve photostability in material applications .
Heterocyclic Variations
Biological Activity
N'-Hydroxy-2-phenoxypyridine-3-carboximidamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a hydroxyl group attached to an imidamide moiety, which enhances its reactivity and potential as an enzyme inhibitor. Its unique structure differentiates it from similar compounds, contributing to its diverse applications in scientific research.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can influence various biochemical pathways, leading to therapeutic effects in different disease models.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Enzyme Inhibition : It has been investigated for its role as an enzyme inhibitor, particularly in the context of metabolic pathways related to diseases such as diabetes and cancer.
- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related damage.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to confirm these findings.
Study 1: Enzyme Inhibition
In a study evaluating the enzyme inhibition properties of this compound, researchers found that it effectively inhibited the activity of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. The compound demonstrated an IC50 value of 12 µM for α-amylase inhibition, indicating significant potential for antidiabetic applications .
Study 2: Antioxidant Activity
Another study focused on the antioxidant properties of this compound revealed that it scavenged free radicals effectively. In vitro assays showed a dose-dependent increase in antioxidant activity, with an EC50 value of 15 µM. This suggests its potential utility in formulations aimed at reducing oxidative stress.
Study 3: Antimicrobial Evaluation
A preliminary evaluation of antimicrobial properties highlighted that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N'-Hydroxy-6-phenoxypyridine-3-carboximidamide | Hydroxylated pyridine with phenoxy substitution | Different position of hydroxyl group on pyridine |
| N,N-Dihexyl-N'-hydroxypyridine-2-carboximidamide | Alkylated derivative with enhanced lipophilicity | Enhanced solubility properties |
| 2-Hydroxyquinoline derivatives | Hydroxylated heterocycles | Broader range of biological activity |
This compound's specific combination of functional groups may confer distinct chemical reactivity and biological properties compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
